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Compound of Interest

3-Methyl-5-oxo0-5-phenylpentanoic
Compound Name: d
aci

Cat. No.: B051233

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols
Introduction

3-Methyl-5-0x0-5-phenylpentanoic acid is a valuable bifunctional molecule serving as a key
intermediate in the synthesis of various organic compounds. Its structure, featuring both a
carboxylic acid and a ketone functional group, allows for a range of chemical transformations,
making it a versatile building block in medicinal chemistry and fragrance development. This
document provides detailed application notes and protocols for the use of 3-methyl-5-0xo0-5-
phenylpentanoic acid, with a specific focus on its application in the synthesis of the fragrance
ingredient 4-methyl-2-phenyl-tetrahydro-2H-pyran, commercially known as Doremox.

Physicochemical Properties of 3-Methyl-5-0x0-5-
phenylpentanoic Acid

A summary of the key physical and chemical properties is provided below. This information is
crucial for handling, reaction setup, and characterization.
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Property Value

CAS Number 2840-61-1
Molecular Formula C12H1403
Molecular Weight 206.24 g/mol
Appearance Off-white solid
Purity Typically =97%

Application in Fragrance Synthesis: Preparation of
Doremox

3-Methyl-5-0x0-5-phenylpentanoic acid is a precursor for the synthesis of 4-methyl-2-phenyl-
tetrahydro-2H-pyran (Doremox), a compound valued in the fragrance industry for its rosy,
green, and fresh scent. The synthetic pathway involves a two-step process: the reduction of
both the ketone and carboxylic acid functionalities, followed by an acid-catalyzed
intramolecular cyclization.

Synthetic Workflow Overview

The overall transformation from the starting keto acid to the final tetrahydropyran is depicted in

the following workflow diagram.
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Synthesis of Doremox
3-Methyl-5-0x0-5-
phenylpentanoic acid

Reducing Agent
(el.g., NaBHa4, LiAlH4)

Step 1: Reduction
(Diol Formation)

3-Methyl-1-phenyl-
pentane-1,5-diol

Acid Catalyst
(e.g., p-TSA)

Step 2: Intramolecular
Cyclization

;

4-Methyl-2-phenyl-
tetrahydro-2H-pyran
(Doremox)

Click to download full resolution via product page

Caption: Synthetic workflow for Doremox.

Experimental Protocols

The following are detailed protocols for the key synthetic steps.

Protocol 1: Reduction of 3-Methyl-5-0x0-5-
phenylpentanoic Acid to 3-Methyl-1-phenylpentane-1,5-
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diol

This procedure outlines the reduction of the starting keto acid to the corresponding diol.

Materials:

3-Methyl-5-o0x0-5-phenylpentanoic acid

Sodium borohydride (NaBHa4) or Lithium aluminum hydride (LiAlIH4)

Anhydrous tetrahydrofuran (THF) or Diethyl ether

1 M Hydrochloric acid (HCI)

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Anhydrous magnesium sulfate (MgSOa)

Round-bottom flask

Magnetic stirrer

Reflux condenser (if heating is required)

Separatory funnel

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-
Methyl-5-ox0-5-phenylpentanoic acid (1.0 eq) in anhydrous THF.

Cool the solution to 0 °C using an ice bath.

Slowly add a suitable reducing agent, such as sodium borohydride (for the ketone) followed
by a stronger reducing agent like LiAlH4 (for the carboxylic acid) (typically 2-3 eq in total), in
portions to control the reaction temperature.

After the addition is complete, allow the reaction to warm to room temperature and stir for
12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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e Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess
reducing agent by the slow addition of water, followed by 1 M HCI until the solution is acidic.

o Extract the aqueous layer with diethyl ether (3 x 50 mL).

« Combine the organic layers, wash with saturated aqueous NaHCOs solution and brine, then
dry over anhydrous MgSOa.

« Filter the drying agent and concentrate the solvent under reduced pressure to obtain the
crude 3-methyl-1-phenylpentane-1,5-diol.

Expected Yield: 75-85% (based on similar reductions).

Protocol 2: Acid-Catalyzed Intramolecular Cyclization to
4-Methyl-2-phenyl-tetrahydro-2H-pyran (Doremox)

This protocol describes the cyclization of the intermediate diol to the final product.

Materials:

3-Methyl-1-phenylpentane-1,5-diol (from Protocol 1)

o p-Toluenesulfonic acid (p-TSA) or another acid catalyst

¢ Toluene or Dichloromethane

o Dean-Stark apparatus (if using toluene)

o Saturated agueous sodium bicarbonate (NaHCO3s) solution

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

Procedure:

o Dissolve the crude 3-methyl-1-phenylpentane-1,5-diol (1.0 eq) in toluene in a round-bottom
flask equipped with a Dean-Stark apparatus and a reflux condenser.
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e Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).

e Heat the mixture to reflux and continue heating until no more water is collected in the Dean-
Stark trap (typically 4-8 hours).

e Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCOs
solution to neutralize the acid catalyst.

o Separate the organic layer, wash with brine, and dry over anhydrous Na2SOa.
« Filter the drying agent and remove the solvent under reduced pressure.

» Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate
gradient) to afford pure 4-methyl-2-phenyl-tetrahydro-2H-pyran.

Expected Yield: 70-80% (based on similar cyclizations).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of Doremox.

Parameter Value

Overall Yield 50-70% (over two steps)
Purity of Final Product >98% (after chromatography)
Boiling Point of Doremox 265.3 °C at 760 mmHg[1]
Density of Doremox 0.97 g/cm?3[1]

Characterization of 4-Methyl-2-phenyl-tetrahydro-
2H-pyran (Doremox)

Spectroscopic data is essential for the confirmation of the final product's structure.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/pdf/Enantioselective_Synthesis_of_4_Chloro_2_methyl_tetrahydropyran_A_Comprehensive_Technical_Guide.pdf
https://www.benchchem.com/pdf/Enantioselective_Synthesis_of_4_Chloro_2_methyl_tetrahydropyran_A_Comprehensive_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Spectroscopy Expected Data

Peaks corresponding to the aromatic protons
iH NMR (CDCls, 8) (phenyl group), the methine proton at C2, the
31
methyl group at C4, and the methylene protons

of the tetrahydropyran ring.

Resonances for the aromatic carbons, the
13C NMR (CDCls, 9) carbons of the tetrahydropyran ring, and the

methyl carbon.

Molecular ion peak corresponding to Ci2H160

Mass Spectrum (m/z) (M* = 176.26)

Mechanism of Action (Odor Profile)

As a fragrance ingredient, the "mechanism of action” of Doremox is not pharmacological but
rather relates to its olfactory properties. It interacts with olfactory receptors in the nasal cavity to
elicit the perception of a specific scent.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Olfactory Perception

(Doremox Molecule)

Binding to
Olfactory Receptors

Signal Transduction
in Olfactory Neuron

:

Signal Transmission
to Olfactory Bulb

:

Perception of Scent
(Rosy, Green) in Brain

—/

Click to download full resolution via product page

Caption: Olfactory perception pathway.

The odor profile of Doremox is characterized by:

» Top Notes: Fresh, green

o Heart Notes: Rosy, floral

o Base Notes: Woody undertones

This makes it a versatile ingredient in various perfume compositions, adding a fresh and floral
character.
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Conclusion

3-Methyl-5-0x0-5-phenylpentanoic acid serves as a practical and efficient starting material
for the synthesis of the valuable fragrance component, Doremox. The described two-step
reduction and cyclization protocol provides a clear pathway for its preparation. The detailed
experimental procedures and expected data will be a valuable resource for researchers in
synthetic organic chemistry and fragrance development. Further optimization of reaction
conditions may lead to improved yields and stereoselectivity, offering avenues for future
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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